molecular formula C11H13NO B13314305 4-(3,4-Dimethylphenyl)azetidin-2-one

4-(3,4-Dimethylphenyl)azetidin-2-one

Cat. No.: B13314305
M. Wt: 175.23 g/mol
InChI Key: HSBZZHILIWYIPW-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings These compounds are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)azetidin-2-one typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine. This method is efficient and yields the desired azetidinone ring structure . Another common method involves the Staudinger ketene-imine cycloaddition reaction, which is a [2+2] cycloaddition of imines with ketenes . This reaction can be carried out thermally or photochemically using acid chlorides in the presence of triethylamine or α-diazoketones as ketene precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation to reduce reaction times and increase yields, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidinones .

Scientific Research Applications

4-(3,4-Dimethylphenyl)azetidin-2-one has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethylphenyl)azetidin-2-one is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other azetidinones and contributes to its potential as a versatile building block in medicinal chemistry .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)azetidin-2-one

InChI

InChI=1S/C11H13NO/c1-7-3-4-9(5-8(7)2)10-6-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

HSBZZHILIWYIPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)N2)C

Origin of Product

United States

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